

Application Notes and Protocols for GW7845 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: GW7845

Cat. No.: B1672479

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Introduction

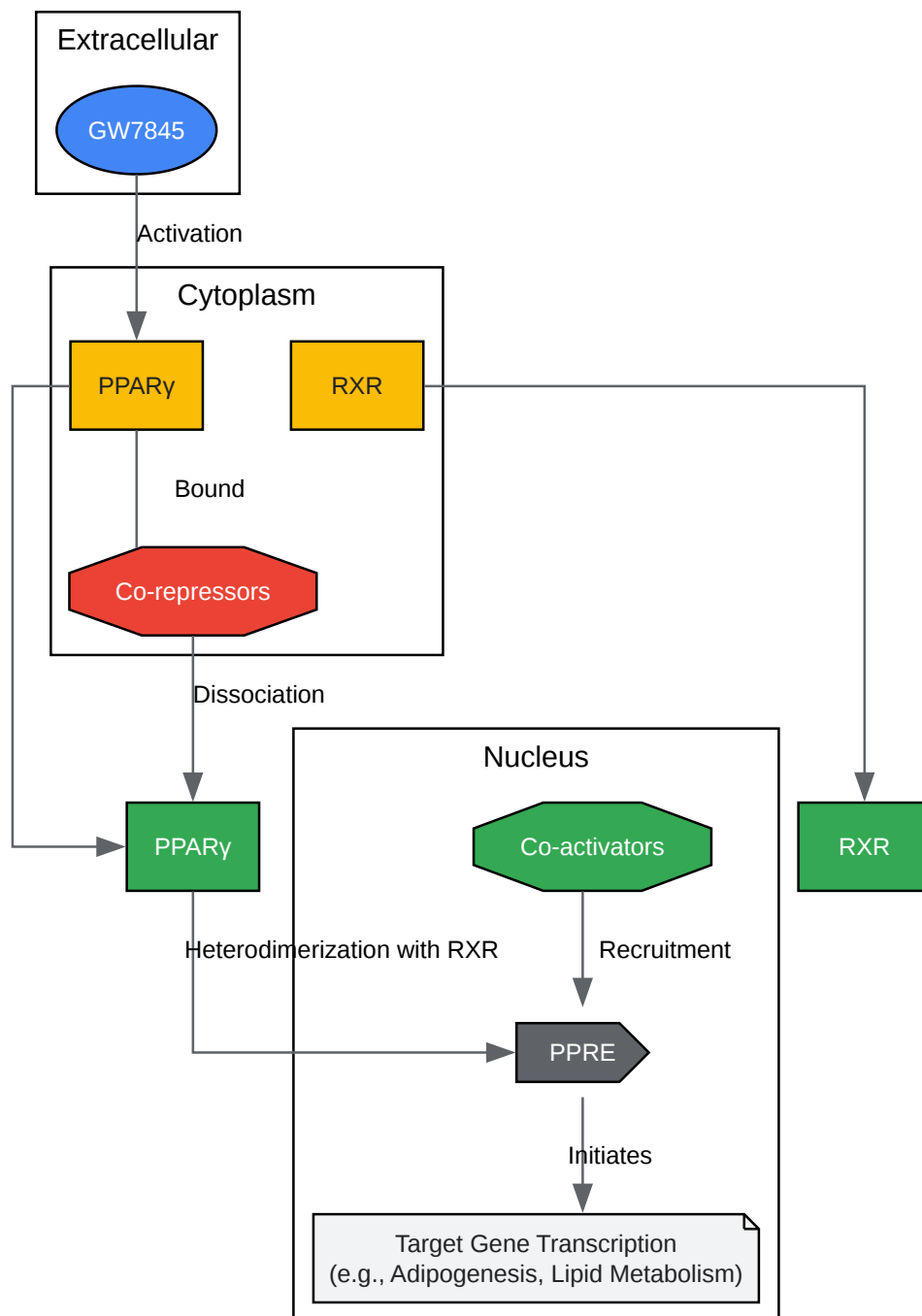
GW7845 is a potent and selective, non-thiazolidinedione agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ)[1]. As a member of the nuclear hormone receptor superfamily, PPAR γ is a critical regulator of lipid and glucose metabolism, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders[2][3]. **GW7845**, a tyrosine-derived compound, has also been investigated for its potential in inhibiting carcinogenesis and inducing apoptosis[1][4][5]. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel PPAR γ modulators. These application notes provide an overview of the use of **GW7845** in HTS, including its mechanism of action, relevant signaling pathways, and detailed protocols for both biochemical and cell-based screening assays.

Mechanism of Action and Signaling Pathway

GW7845 exerts its biological effects by binding to and activating PPAR γ . Upon activation by a ligand such as **GW7845**, PPAR γ forms a heterodimer with the retinoid X receptor (RXR)[6][7]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes[6]. This binding event recruits coactivator proteins, leading to the transcriptional regulation of genes involved in various physiological processes, including adipogenesis, lipid metabolism, and inflammation[6][7].

Beyond its primary role in metabolic regulation, **GW7845** has been shown to induce apoptosis through a multifaceted caspase cascade that is dependent on mitochondria and the apoptosome^[1]. This process involves the rapid depolarization of the mitochondrial membrane and the release of cytochrome c^[1].

PPAR γ Signaling Pathway

PPAR γ Signaling Pathway[Click to download full resolution via product page](#)

Caption: PPAR γ signaling pathway activated by **GW7845**.

Data Presentation

The following table summarizes the quantitative data for **GW7845** from various assays. This data is essential for designing dose-response experiments and for use as a reference in HTS campaigns.

Parameter	Value	Assay Type	Cell Line/System	Reference
EC50	0.71 nM	Functional Reporter Assay	CV-1	[1]
IC50	3.0 ± 0.5 µM	Voltage-Dependent Calcium Channel (VDCC) Inhibition	Rat Mesenteric Artery Smooth Muscle Cells	[8]
IC50	4.1 µM	Arterial Relaxation	Pressurized Rat Mesenteric Arteries	[8]
Ki	3.7 nM	Not Specified	Not Specified	[2]

Experimental Protocols

While a specific high-throughput screening protocol published explicitly for **GW7845** is not readily available, the following are detailed, representative protocols for biochemical and cell-based HTS assays commonly used to identify and characterize PPAR γ agonists like **GW7845**. These can be adapted for a 384-well or 1536-well format for high-throughput applications.

Biochemical HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the binding of a ligand to the PPAR γ ligand-binding domain (LBD), leading to the recruitment of a coactivator peptide.

Objective: To identify compounds that promote the interaction between PPARY-LBD and a coactivator peptide.

Materials:

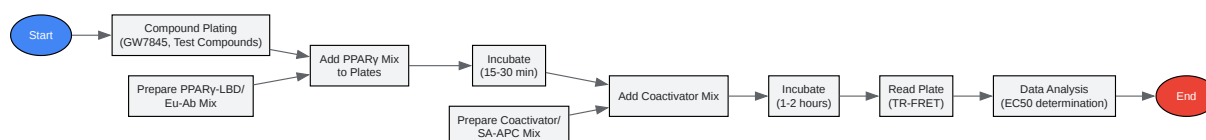
- GST-tagged PPARY-LBD
- Europium-labeled anti-GST antibody (Donor)
- Biotinylated coactivator peptide (e.g., from DRIP205/TRAP220)
- Streptavidin-Allophycocyanin (APC) (Acceptor)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
- **GW7845** (as a positive control)
- Test compounds
- 384-well low-volume black plates
- TR-FRET compatible plate reader

Protocol:

- Compound Plating:
 - Prepare serial dilutions of **GW7845** and test compounds in DMSO.
 - Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
- Reagent Preparation:
 - Prepare a master mix containing GST-PPARY-LBD and the Europium-labeled anti-GST antibody in assay buffer.
 - Prepare a second master mix containing the biotinylated coactivator peptide and Streptavidin-APC in assay buffer.

- Assay Procedure:
 - Add the PPAR γ -LBD/antibody mix to the assay plates containing the compounds.
 - Incubate for 15-30 minutes at room temperature.
 - Add the coactivator peptide/Streptavidin-APC mix to the plates.
 - Incubate for 1-2 hours at room temperature, protected from light.
- Data Acquisition:
 - Read the plates on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at both ~615 nm (Europium) and ~665 nm (APC).
 - Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
- Data Analysis:
 - Normalize the data using positive (**GW7845**) and negative (DMSO) controls.
 - Plot the normalized response against compound concentration to determine EC50 values for active compounds.

Experimental Workflow: TR-FRET Assay



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Caption: Workflow for a TR-FRET based biochemical HTS assay.

Cell-Based HTS Assay: Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of PPAR γ in a cellular context.

Objective: To identify compounds that activate the transcription of a PPAR γ -responsive reporter gene.

Materials:

- A suitable mammalian cell line (e.g., HEK293T, CV-1)
- Expression vector for human PPAR γ
- Reporter vector containing multiple PPRES upstream of a luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])
- Transfection reagent
- Cell culture medium and supplements
- **GW7845** (as a positive control)
- Test compounds
- 384-well white, clear-bottom cell culture plates
- Luciferase assay reagent
- Luminometer plate reader

Protocol:

- Cell Transfection and Seeding:
 - Co-transfect the cells with the PPAR γ expression vector and the PPRE-luciferase reporter vector.
 - After 24 hours, harvest the transfected cells and seed them into 384-well plates at an optimized density.

- Allow the cells to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **GW7845** and test compounds in the cell culture medium.
 - Remove the old medium from the cell plates and add the medium containing the test compounds.
 - Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
- Luciferase Assay:
 - Equilibrate the plates and the luciferase assay reagent to room temperature.
 - Add the luciferase reagent to each well according to the manufacturer's instructions.
 - Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
- Data Acquisition:
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Normalize the data to positive (**GW7845**) and negative (vehicle) controls.
 - Plot the normalized luciferase activity against compound concentration to determine EC50 values.
 - A parallel cytotoxicity assay (e.g., CellTiter-Glo®) is recommended to identify compounds that may interfere with cell viability or the reporter enzyme.

Experimental Workflow: Luciferase Reporter Assay



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